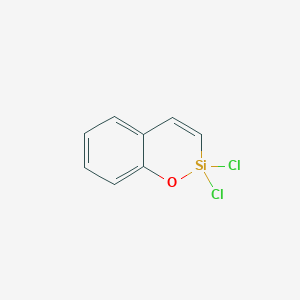
Tetra(prop-1-en-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(prop-1-en-2-yl)stannane is an organotin compound with the molecular formula C12H20Sn. It is a derivative of stannane where four prop-1-en-2-yl groups are attached to a central tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetra(prop-1-en-2-yl)stannane can be synthesized through the reaction of stannane with prop-1-en-2-yl halides under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium catalyst in a Stille coupling reaction, where stannane reacts with prop-1-en-2-yl halides to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetra(prop-1-en-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The prop-1-en-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Tetra(prop-1-en-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activity and use in medicinal chemistry.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug development.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of tetra(prop-1-en-2-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the tin atom and the prop-1-en-2-yl groups. The tin atom can form bonds with various nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .
Comparación Con Compuestos Similares
Tetraallylstannane: Similar in structure but with allyl groups instead of prop-1-en-2-yl groups.
Tributylstannane: Contains three butyl groups and one tin atom.
Tetramethylstannane: Contains four methyl groups attached to a tin atom.
Uniqueness: Tetra(prop-1-en-2-yl)stannane is unique due to the presence of prop-1-en-2-yl groups, which provide distinct reactivity and steric properties compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
64503-52-2 |
|---|---|
Fórmula molecular |
C12H20Sn |
Peso molecular |
283.00 g/mol |
Nombre IUPAC |
tetrakis(prop-1-en-2-yl)stannane |
InChI |
InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*1H2,2H3; |
Clave InChI |
NEWCJRVXAPXBNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)[Sn](C(=C)C)(C(=C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


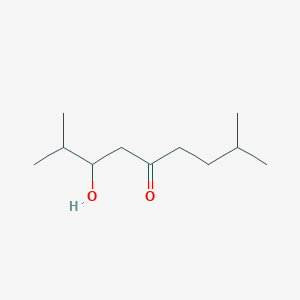
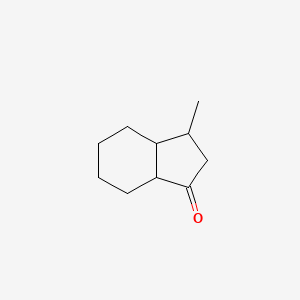
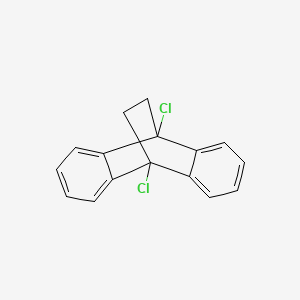

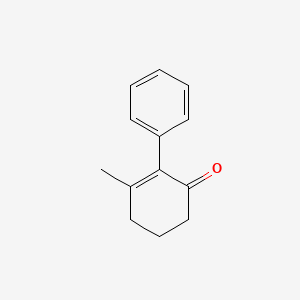

![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)


![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
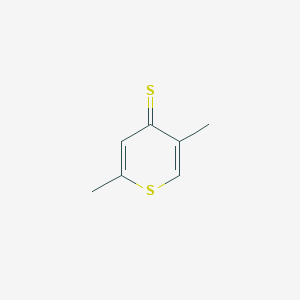
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
